3-(2-Methanesulfonylphenyl)pyrrolidine
Description
3-(2-Methanesulfonylphenyl)pyrrolidine is a pyrrolidine derivative featuring a methanesulfonyl group at the ortho position of the phenyl ring attached to the pyrrolidine nitrogen. Pyrrolidine derivatives are widely studied for their conformational rigidity, which enhances binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) and enzymes . The methanesulfonyl group (CH₃SO₂-) is a strong electron-withdrawing moiety that influences solubility, metabolic stability, and intermolecular interactions, making it a critical pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-(2-methylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
PRSCRYNTJKAUGD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methanesulfonylphenyl)pyrrolidine typically involves the following steps:
Bromination: The starting material, 2-methanesulfonylphenol, undergoes bromination to introduce a bromine atom at the ortho position.
Pyrrolidine Formation: The brominated compound is then reacted with pyrrolidine in the presence of a base to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methanesulfonylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the methanesulfonyl group.
Piperidine Derivatives: Formed by the reduction of the pyrrolidine ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-(2-Methanesulfonylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Methanesulfonylphenyl)pyrrolidine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to specific enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Methanesulfonyl (CH₃SO₂-) groups, being electron-withdrawing, improve receptor binding affinity in GPCR-targeted compounds (e.g., hMC4R ligands) by stabilizing charge interactions . In contrast, methoxy (CH₃O-) groups, which are electron-donating, enhance lipophilicity but may reduce enzymatic inhibition potency, as seen in caspase-3/7 assays . Chlorophenyl substituents (e.g., 4-Cl-phenyl) in pyrrolidine derivatives exhibit nanomolar affinity for hMC4R due to optimal steric and electronic complementarity .
Stereochemical Influence :
- In hMC4R-targeted pyrrolidines, the (S,R) stereoisomer acts as a full agonist (EC₅₀ = 3.8 nM), while the (R,S) isomer retains binding affinity (Ki = 1.0 nM) but lacks functional efficacy . This highlights the critical role of stereochemistry in drug design.
Enzymatic Inhibition Profiles: Pyrrolidine-sulfonyl derivatives (e.g., isatin-based compounds) show reduced caspase-3/7 inhibition (IC₅₀ > 10 µM) compared to phenoxymethyl-substituted analogs, likely due to steric hindrance from the sulfonyl group .
Optimization Strategies
- Piperazine/Pyrrolidine Hybrids : Neurocrine Biosciences optimized hMC4R antagonists by replacing piperidine with piperazine rings, achieving 200-fold selectivity over other receptor subtypes .
- Tetrahydrothiophene/Tetrahydrofuran Substitutions : These modifications in pyrrolidine derivatives improved antagonist potency (IC₅₀ = 590 nM) for cachexia treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
